

2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applications

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Compound of Interest

Compound Name: 2-Furancarboxylic acid

Cat. No.: B1666266

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound derived from biomass. Its structure, consisting of a furan ring substituted with a carboxylic acid group, makes it a versatile platform molecule. First isolated in 1780 by Carl Wilhelm Scheel, it is a key derivative of furfural, which is readily produced from C5 sugars found in lignocellulosic biomass like bran, from which its name is derived.[1][2] The furan nucleus is a prominent scaffold in a multitude of pharmacologically active compounds, and its derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[3] These activities include antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties, making **2-furancarboxylic acid** and its derivatives highly valuable in drug discovery and development.[3][4]

Core Properties of 2-Furancarboxylic Acid

2-Furoic acid is a white crystalline solid with a distinct sweet, earthy odor. It is used as a flavoring agent and preservative in the food industry. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of **2-Furancarboxylic Acid**

Property	Value	Reference(s)
Molecular Formula	C5H4O3	
Molar Mass	112.08 g/mol	
Appearance	White to beige crystalline powder	
Melting Point	128-133.5 °C	
Boiling Point	230-232 °C	
Solubility in Water	27.1 g/L	
Acidity (pKa)	3.12 at 25 °C	
CAS Number	88-14-2	

Synthesis and Derivatization

The synthesis of **2-furancarboxylic acid** and its subsequent derivatization are crucial for accessing a wide range of functional molecules for various applications.

Synthesis of 2-Furancarboxylic Acid

The primary industrial route for producing **2-furancarboxylic acid** is the Cannizzaro reaction of furfural in an aqueous sodium hydroxide solution. This disproportionation reaction yields **2-furancarboxylic acid** and furfuryl alcohol in a 1:1 molar ratio. While this method is economically viable due to the commercial value of both products, it has an atom economy of only 50%.

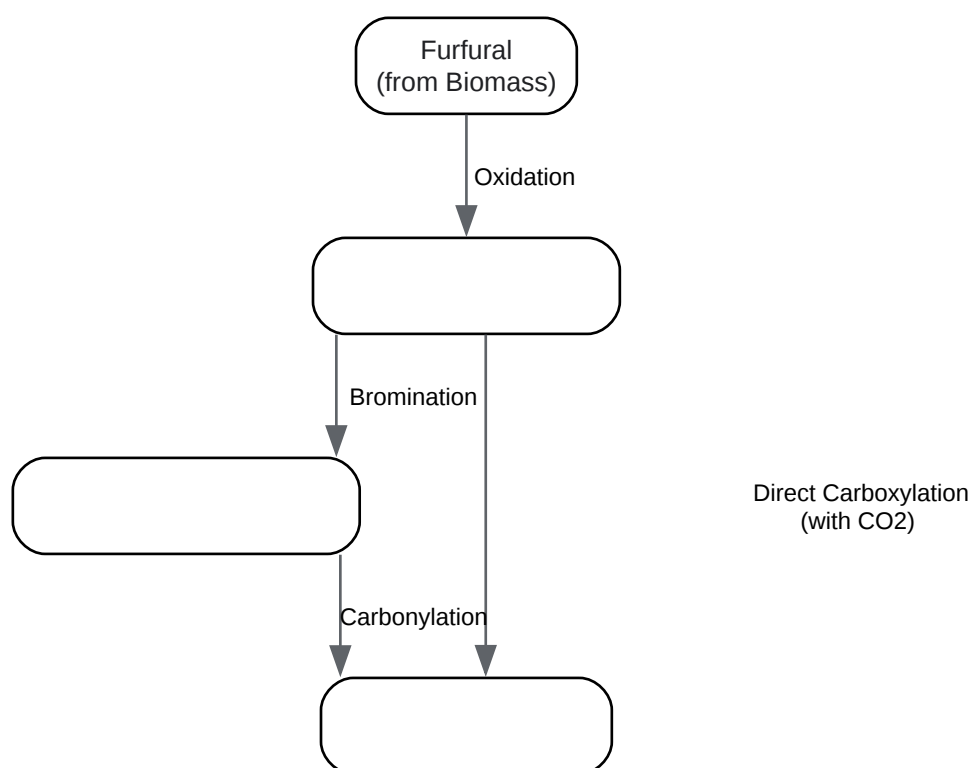
Greener, more sustainable methods are actively being explored. These include the selective oxidation of furfural using molecular oxygen over heterogeneous catalysts (e.g., gold-based catalysts) in water, which can achieve yields as high as 95%. Biocatalytic approaches using microorganisms also present a promising alternative.

Key Derivatization Reactions

The **2-furancarboxylic acid** scaffold can be readily modified at both the carboxylic acid group and the furan ring, allowing for the synthesis of a diverse library of derivatives.

- **Esterification and Amidation:** The carboxylic acid group is a prime site for modifications like esterification and amidation, which are fundamental steps in the synthesis of many active pharmaceutical ingredients (APIs).
- **Halogenation:** The furan ring can undergo electrophilic substitution, such as bromination, to introduce a halogen atom, typically at the 5-position. 5-bromo-2-furoic acid is a key intermediate for further functionalization.
- **Carbonylation:** Palladium-catalyzed carbonylation of intermediates like ethyl 5-bromo-furan-2-carboxylate is a critical step in synthesizing 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polymer production.
- **Carboxylation:** Direct carboxylation of **2-furancarboxylic acid** using carbon dioxide (CO₂) or formates offers a more direct route to FDCA.

The synthetic pathway from biomass-derived furfural to the valuable polymer precursor FDCA is a key example of the chemical utility of **2-furancarboxylic acid**.



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Synthesis pathway from Furfural to FDCA.

Pharmacological Properties and Applications

Derivatives of **2-furancarboxylic acid** exhibit a remarkable range of pharmacological activities, positioning this scaffold as a privileged structure in drug discovery.

Antimicrobial Activity

Numerous **2-furancarboxylic acid** derivatives have demonstrated potent antibacterial and antifungal properties. For example, nitrofurantoin antibiotics are crucial in treating urinary tract infections. The furan ring is a key component in the synthesis of various antibiotics, including ceftiofur and faropenem.

Table 2: Antimicrobial Activity of **2-Furancarboxylic Acid** Derivatives

Derivative Class	Organism(s)	Activity Metric	Value	Reference(s)
Carbamothioyl-furan-2-carboxamides	S. aureus	MIC	270 µg/mL	
Carbamothioyl-furan-2-carboxamides	E. coli	MIC	300 µg/mL	
Benzofuran derivatives	P. italicum, C. musae	MIC	12.5-25 µg/mL	

Anti-inflammatory and Anti-ulcer Activity

Certain furan derivatives are effective in reducing inflammation. Some benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages, a key inflammatory mediator. Mometasone furoate is a potent anti-inflammatory corticosteroid where the furoate moiety enhances tissue penetration and metabolic stability. Additionally, ranitidine, which contains a furan ring, is a well-known anti-ulcer agent.

Table 3: Anti-inflammatory Activity of Furan Derivatives

Compound	Assay	IC50 Value (μM)	Reference(s)
Benzofuran derivative 1	NO inhibition in RAW 264.7 cells	17.3	
Benzofuran derivative 3	NO inhibition in RAW 264.7 cells	16.5	

Anticancer Activity

The furan scaffold is present in several compounds with cytotoxic activity against various cancer cell lines. Novel furan-based derivatives have been synthesized and shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis in breast cancer cells.

Table 4: Anticancer Activity of **2-Furancarboxylic Acid** Derivatives

Derivative	Cell Line	Activity Metric	Value (μM)	Reference(s)
Furan-based derivative 4	MCF-7 (Breast Cancer)	IC50	4.06	
Furan-based derivative 7	MCF-7 (Breast Cancer)	IC50	2.96	
Silver(I) furan-2-carboxylate	Jurkat (Leukemia)	IC50	8.00	
Carbamothioyl-furan-2-carboxamide 4d	HepG2 (Liver Cancer)	% Cell Viability at 20 μg/mL	33.29%	

Antidiabetic Activity

Phenotypic screening has identified **2-furancarboxylic acid** derivatives as potent inhibitors of gluconeogenesis, a key pathway in the development of hyperglycemia in type 2 diabetes mellitus (T2DM). A lead compound, 10v, was discovered through structure-activity relationship

(SAR) studies and demonstrated improved anti-gluconeogenesis potency and the ability to significantly reduce blood glucose levels in vivo.

Other Therapeutic Applications

The versatility of the 2-furoic acid scaffold extends to other therapeutic areas:

- **Antiparasitic Agents:** Diloxanide furoate is used to treat intestinal infections.
- **Cardiovascular Drugs:** Derivatives are used to manufacture alpha-1 blockers like prazosin for treating hypertension.
- **Diuretics:** Compounds such as 4-Chloro-2-[(furan-2-ylmethyl)amino] sulfamoyl benzoic acid have shown diuretic activity.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a key intermediate and for a common biological screening assay.

Synthesis of 5-Bromofuran-2-carboxylic Acid

This protocol describes the bromination of **2-furancarboxylic acid**, a common step in creating versatile intermediates for further synthesis.

Materials:

- **2-Furancarboxylic acid** (furan-2-carboxylic acid)
- Carbon tetrachloride (CCl₄)
- Glacial acetic acid
- Bromine
- 50 mL three-necked flask
- Rotary evaporator

- Deionized water

Procedure:

- Add **2-furancarboxylic acid** (2.5 g, 22.3 mmol), CCl₄ (20 mL), and glacial acetic acid (2 mL) to a 50 mL three-necked flask.
- Add bromine (2.4 mL, 40 mmol) dropwise to the flask at room temperature in three portions over 6 hours.
- Warm the reaction mixture and stir at 60 °C for 24 hours.
- Remove the solvent by rotary evaporation to yield a pale yellow solid.
- Wash the crude product with hot deionized water to obtain 5-bromofuroic acid as an off-white solid (yield: 3.46 g, 86%).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

- Test compounds (e.g., carbamothioyl-furan-2-carboxamide derivatives)
- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

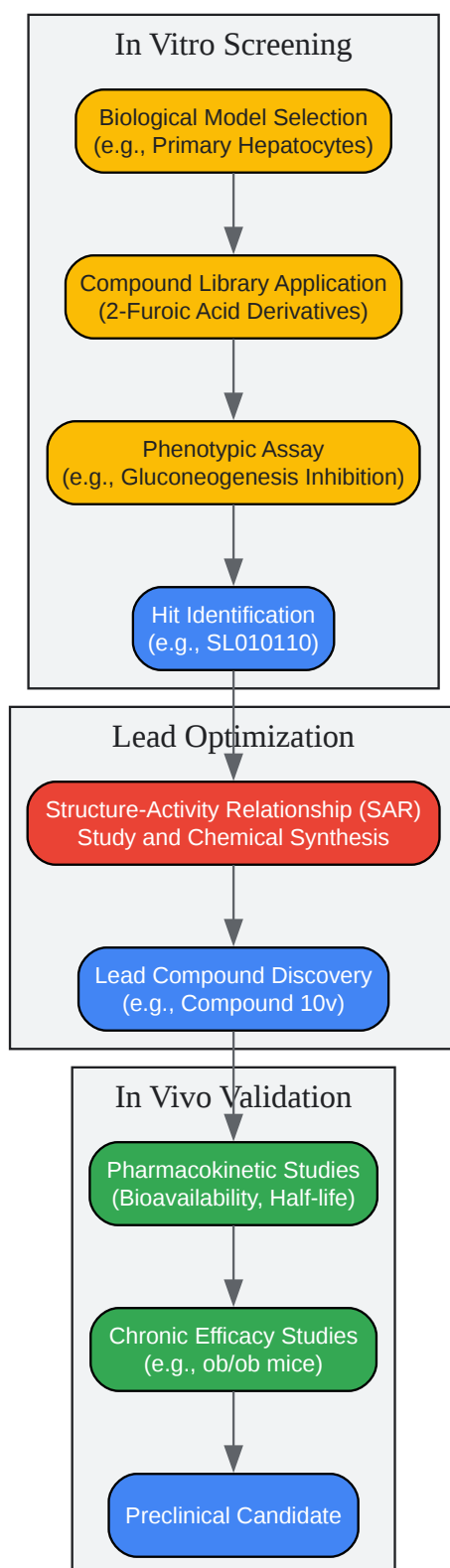
- Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.
- Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute the bacterial suspension in MHB and add it to each well, resulting in a final concentration of approximately 5×10^5 CFU/mL.
- Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
- Incubate the plates at 37 °C for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Workflows and Signaling Pathways

Visualizing complex processes is crucial for understanding experimental design and mechanisms of action.

Phenotypic Drug Discovery Workflow

Phenotypic screening is a powerful strategy for discovering drugs for complex diseases like T2DM, as it identifies compounds based on their effect on a cellular or organismal phenotype without prior knowledge of the specific molecular target.

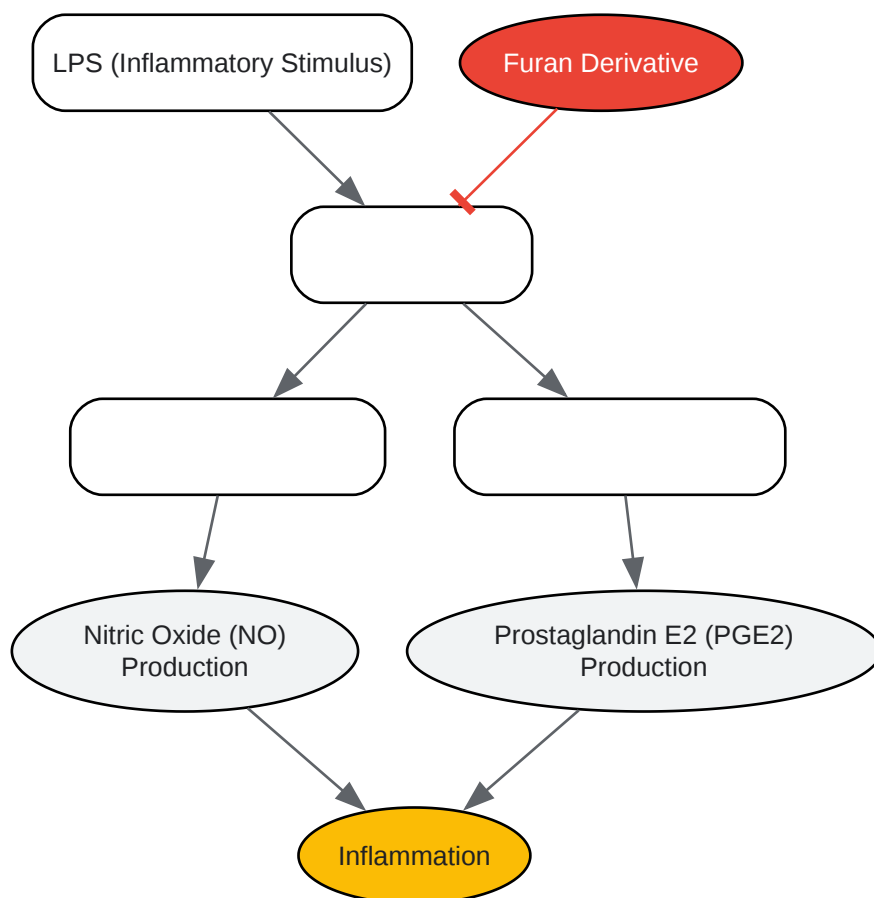


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Phenotypic screening workflow for antidiabetic drug discovery.

Potential Mechanism of Action: Anti-inflammatory Signaling

Furan derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the MAPK pathway, which leads to the inhibition of inflammatory mediators like NO and COX-2.



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Inhibition of inflammatory signaling by furan derivatives.

Conclusion

2-Furancarboxylic acid, a readily accessible biomass-derived platform chemical, serves as a foundational scaffold for a diverse array of derivatives with significant applications in drug development and materials science. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects. The ease of chemical modification of the furan ring and the carboxylic acid

moiety allows for extensive structure-activity relationship studies, leading to the optimization of lead compounds with improved efficacy and safety profiles. The continued exploration of **2-furancarboxylic acid** derivatives, coupled with modern drug discovery strategies like phenotypic screening, holds immense promise for the development of novel therapeutics to address a range of human diseases.

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